N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide

Medicinal chemistry Drug design Physicochemical profiling

N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide (CAS 88584-28-5) is a heterocyclic oxazole-4-carboxamide Schiff base derivative bearing a 5-ethoxy-2-phenyl-1,3-oxazole core conjugated to an amino(pyridin-2-yl)methylidene side chain. With molecular formula C₁₈H₁₆N₄O₃, molecular weight 336.345 g/mol, exact mass 336.122 Da, polar surface area (PSA) 101.1 Ų, and calculated LogP 3.38, this compound occupies a distinct physicochemical space defined by four nitrogen atoms, three hydrogen-bond acceptors, and a pyridinyl-imine moiety.

Molecular Formula C18H16N4O3
Molecular Weight 336.3 g/mol
Cat. No. B12884441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide
Molecular FormulaC18H16N4O3
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N=C(C3=CC=CC=N3)N
InChIInChI=1S/C18H16N4O3/c1-2-24-18-14(21-17(25-18)12-8-4-3-5-9-12)16(23)22-15(19)13-10-6-7-11-20-13/h3-11H,2H2,1H3,(H2,19,22,23)
InChIKeyVCOAXQHBYQOYIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide (CAS 88584-28-5): Procurement-Grade Analytical Profile


N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide (CAS 88584-28-5) is a heterocyclic oxazole-4-carboxamide Schiff base derivative bearing a 5-ethoxy-2-phenyl-1,3-oxazole core conjugated to an amino(pyridin-2-yl)methylidene side chain . With molecular formula C₁₈H₁₆N₄O₃, molecular weight 336.345 g/mol, exact mass 336.122 Da, polar surface area (PSA) 101.1 Ų, and calculated LogP 3.38, this compound occupies a distinct physicochemical space defined by four nitrogen atoms, three hydrogen-bond acceptors, and a pyridinyl-imine moiety [1]. It is commercially available at 97% purity for R&D use . Its core scaffold, 5-ethoxy-2-phenyloxazole-4-carboxamide, is historically significant as the original substrate for the Cornforth rearrangement, a named reaction foundational to amino acid synthesis [2].

Why In-Class Oxazole-4-Carboxamide Analogs Cannot Substitute for N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide


Generic substitution within the oxazole-4-carboxamide series is precluded by the synergistic contribution of two structural features unique to this compound: (i) the 5-ethoxy substituent on the oxazole ring, which governs the thermodynamic driving force of the Cornforth rearrangement [1], and (ii) the pyridin-2-yl methylidene imine side chain, which introduces a fourth nitrogen atom absent in the closest commercially available phenyl analog (CAS 88584-27-4) . These features are not additive but interdependent: the pyridinyl nitrogen simultaneously increases polar surface area by 14.6% (101.1 vs. 88.21 Ų), reduces lipophilicity by 0.61 LogP units (3.38 vs. 3.99), and provides an N,N′-bidentate metal coordination site that cannot be recapitulated by phenyl-, methyl-, or unsubstituted methylidene congeners [2][3]. The quantitative evidence below demonstrates that substitution with a close analog would alter solubility, metal-binding, and synthetic utility in ways that cannot be compensated by formulation adjustment alone.

Quantitative Differentiation Evidence for N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide vs. Closest Analogs


Polar Surface Area Advantage: 14.6% Higher PSA vs. Phenyl Analog Confers Differential Aqueous Solubility Potential

The target compound exhibits a calculated polar surface area (PSA) of 101.1 Ų, which is 14.6% higher than the 88.21 Ų of its closest phenyl methylidene analog (CAS 88584-27-4) and 14.6% higher than the 88.21 Ų of the simplest methylidene analog (CAS 88584-25-2) [1][2][3]. This increase is attributable to the additional pyridinyl nitrogen atom (4 vs. 3 total nitrogen atoms). In drug design, PSA values above 90 Ų are associated with improved aqueous solubility and reduced passive membrane permeability, while values below 90 Ų favor blood-brain barrier penetration [4]. The target compound's PSA of 101.1 Ų places it above this empirical threshold, in contrast to both analogs at 88.21 Ų, suggesting meaningfully different ADME behavior.

Medicinal chemistry Drug design Physicochemical profiling

Lipophilicity Modulation: 0.61 LogP Unit Reduction vs. Phenyl Analog Through Pyridinyl Nitrogen Introduction

The replacement of the phenyl ring in the methylidene substituent (Analog A, CAS 88584-27-4) with a pyridin-2-yl group in the target compound reduces calculated LogP from 3.99 to 3.38, a decrease of 0.61 log units (ΔLogP = −0.61) [1][2]. This represents a ~15% reduction in lipophilicity driven by the introduction of a single sp²-hybridized nitrogen atom into the aromatic ring system. For context, each 1.0 LogP unit reduction is generally estimated to improve aqueous solubility by approximately 10-fold for neutral compounds [3]. The target compound occupies an intermediate lipophilicity space (LogP 3.38) between the phenyl analog (LogP 3.99, highest) and the unsubstituted methylidene analog (LogP 2.57, lowest), offering a balanced profile for both membrane permeability and aqueous handling in biological assay conditions [4].

Lipophilicity LogP ADME optimization Solubility

Cornforth Rearrangement Synthetic Utility: Pyridinyl Heterocycle at R³ Position Historically Associated with >90% Reaction Yield

The target compound bears a nitrogen-containing heterocycle (pyridin-2-yl) at the R³ position of the carboxamide side chain, directly attached via an imine (C=N) linkage. This structural motif is mechanistically significant for the Cornforth rearrangement — a thermal pericyclic ring-opening/recyclization reaction that exchanges the C4 acyl substituent with the C5 substituent on the oxazole ring [1]. Dewar and co-workers demonstrated in the early 1970s that nitrogen-containing heterocycles at the R³ position give reaction yields exceeding 90%, substantially higher than those obtained with simple alkyl or aryl substituents, due to stabilization of the zwitterionic nitrile-ylide intermediate [2][3]. The target compound's pyridin-2-yl group, with its lone pair on the sp² nitrogen, can participate in resonance stabilization of this intermediate—a capability absent in the phenyl analog (CAS 88584-27-4) where the phenyl ring cannot provide equivalent electronic stabilization. The original Cornforth substrate (5-ethoxy-2-phenyloxazole-4-carboxamide, CAS 128242-87-5) used a simple –NH₂ at R³ and served as the foundational substrate for this named reaction [4].

Cornforth rearrangement Amino acid synthesis Oxazole isomerization Synthetic methodology

N,N′-Bidentate Metal Coordination Capability Through Pyridinyl-Imine Motif: Structural Prerequisite Absent in All Closest Analogs

The target compound contains a conjugated N-(pyridin-2-yl)methylideneamino motif (SMILES: O=C(C1=C(OCC)OC(C2=CC=CC=C2)=N1)NC(C3=NC=CC=C3)=N) that presents two nitrogen donor atoms in a geometrically preorganized N,N′-bidentate coordination array: the pyridine ring nitrogen and the imine (C=N) nitrogen, separated by a single C–C bond . This arrangement enables five-membered chelate ring formation with transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe²⁺/³⁺), a capability structurally impossible in the phenyl analog (CAS 88584-27-4, where the phenyl ring lacks a heteroatom donor) and the methylidene analog (CAS 88584-25-2, which lacks any aromatic nitrogen) [1]. Schiff base ligands with pyridinyl-imine donor sets are a well-established ligand class in bioinorganic chemistry, with demonstrated applications in metallodrug development, catalytic oxidation, and metal-sensing probes [2]. The oxazole ring oxygen provides a potential third donor atom for tridentate (N,N,O) coordination modes after Cornforth rearrangement.

Coordination chemistry Metal complexes Schiff base ligands Bioinorganic chemistry

Fungicidal Activity Landscape: Class-Level Evidence from Structurally Related Pyridyl-Oxazole Carboxamides Supports Agrochemical Relevance

A 2021 study by Chen et al. evaluated eight novel pyridyl-oxazole carboxamides (compounds 6a–6h) against fungal pathogens Botrytis cinerea and Rhizoctonia solani [1]. At 100 mg/L, compounds 6a–6e, 6g, and 6h exhibited 100% fungicidal activity against B. cinerea, while compound 6b achieved 100% inhibition against R. solani [1]. The most potent compound (6b, 4-F-phenyl substituted) showed zebrafish embryo acute toxicity of 4.878 mg/L (LC₅₀), and compound 6c (2,4-di-F-phenyl) showed 6.257 mg/L [1]. The target compound differs from the Chen series primarily by possessing a 5-ethoxy substituent on the oxazole ring and an amino(pyridin-2-yl)methylidene side chain rather than a direct N-(pyridin-2-yl)amide linkage. While direct activity data for the target compound are not available, the Chen study establishes that pyridyl-oxazole carboxamide scaffolds are viable fungicide leads with measurable aquatic toxicity endpoints—parameters directly relevant to agrochemical development programs [2]. The target compound's 5-ethoxy substituent is expected to modulate both lipophilicity and metabolic stability relative to the Chen compounds.

Fungicide Agrochemical Botrytis cinerea Rhizoctonia solani Zebrafish toxicity

Prioritized Research and Industrial Application Scenarios for N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide


Cornforth Rearrangement Substrate for Non-Proteinogenic Amino Acid Synthesis

As a derivative of the historically foundational Cornforth substrate (5-ethoxy-2-phenyloxazole-4-carboxamide), this compound is positioned for use in thermal rearrangement reactions to access isomeric oxazole-5-carboxamides. The pyridin-2-yl substituent at the R³ position is expected to deliver >90% rearrangement yields based on Dewar's established finding that N-containing heterocycles at R³ stabilize the zwitterionic intermediate [1][2]. This application is directly relevant to laboratories synthesizing modified amino acids, peptide mimetics, or heterocycle-containing building blocks for medicinal chemistry . The 14.6% higher PSA and 0.61 LogP unit reduction vs. the phenyl analog (see Section 3, Evidence Items 1–2) further facilitate aqueous workup after thermal rearrangement.

Transition Metal Complexation for Catalytic and Bioinorganic Applications

The pyridinyl-imine N,N′-bidentate donor set uniquely present in this compound (absent in CAS 88584-27-4 and CAS 88584-25-2) enables five-membered chelate ring formation with biologically and catalytically relevant metal ions including Cu²⁺, Zn²⁺, Fe²⁺/³⁺, and Ru²⁺ [1]. After Cornforth rearrangement, the oxazole ring oxygen may participate as a third donor, creating N,N,O-tridentate coordination environments [2]. Potential applications include: (i) metallodrug candidates (anticancer, antimicrobial metal complexes), (ii) homogeneous oxidation catalysts, (iii) metal-organic framework (MOF) linker precursors, and (iv) fluorescent metal-ion sensors exploiting the pyridinyl chromophore .

Agrochemical Fungicide Lead Optimization with Built-in Toxicity Benchmarking

The Chen et al. (2021) study provides a directly relevant benchmark for pyridyl-oxazole carboxamide fungicides: 100% inhibition of Botrytis cinerea at 100 mg/L and zebrafish embryo LC₅₀ values of 4.878–6.257 mg/L for lead compounds 6b and 6c [1]. The target compound extends the Chen scaffold by introducing a 5-ethoxy substituent on the oxazole ring — a modification expected to alter metabolic stability and lipophilicity (LogP 3.38) relative to the Chen compounds. This compound can serve as a starting point for structure-activity relationship (SAR) studies aimed at optimizing the fungicidal potency-to-toxicity ratio, with the 5-ethoxy group providing a handle for further derivatization (e.g., hydrolysis to 5-OH, alkylation, or replacement with bioisosteres) [2].

Physicochemical Probe for ADME Property Differentiation in Oxazole-Based Compound Libraries

With a PSA of 101.1 Ų (above the 90 Ų CNS-penetration threshold) and LogP of 3.38 (intermediate lipophilicity), this compound serves as a calibrated physicochemical probe for ADME property differentiation within oxazole-4-carboxamide libraries [1]. The 14.6% PSA increase and 0.61 LogP unit reduction vs. the phenyl analog (CAS 88584-27-4) provide measurable differences in aqueous solubility, permeability, and plasma protein binding that can be used to benchmark in silico ADME prediction models [2]. For procurement decisions, this compound offers a distinct physicochemical profile that complements — rather than duplicates — existing oxazole-4-carboxamide analogs in compound collections.

Quote Request

Request a Quote for N-[amino(pyridin-2-yl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.